4-Bromo-2-(2-methoxyethoxy)benzonitrile
Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-(2-methoxyethoxy)benzonitrile typically involves the bromination of 2-(2-methoxyethoxy)benzonitrile. The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-2-(2-methoxyethoxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.
Coupling Reactions: It can be used in Suzuki or Heck coupling reactions to form biaryl compounds.
Common reagents and conditions used in these reactions include bases like potassium hydroxide (KOH) and catalysts such as palladium complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-(2-methoxyethoxy)benzonitrile is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-methoxyethoxy)benzonitrile involves its interaction with molecular targets through its bromine and nitrile functional groups. These interactions can lead to the formation of stable complexes with proteins, enzymes, and other biomolecules, thereby influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Bromo-2-(2-methoxyethoxy)benzonitrile can be compared with other similar compounds such as:
2-(Bromomethyl)benzonitrile: This compound also contains a bromine atom and a nitrile group but differs in its substitution pattern and reactivity.
4-(Bromomethyl)benzonitrile: Similar in structure but with different functional groups, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
4-bromo-2-(2-methoxyethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-13-4-5-14-10-6-9(11)3-2-8(10)7-12/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMCJUOKFCJLIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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